![molecular formula C19H26ClN5O6 B13670216 Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a chloro group and a di-tert-butoxycarbonyl (Di-Boc) protected amino group The ethyl ester functionality is attached to the purine ring via an acetate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the amino group: The amino group on the purine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Di-Boc protected amino group.
Chlorination: The purine ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Esterification: The ethyl ester functionality is introduced by reacting the chlorinated purine derivative with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Di-Boc protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Deprotection: The free amino purine derivative.
Hydrolysis: The corresponding carboxylic acid derivative.
科学的研究の応用
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of purine-based drugs and bioactive molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The Di-Boc protecting groups can be removed to reveal the active amino group, which can then participate in biochemical interactions. The chloro group may also play a role in binding to target sites through halogen bonding or other interactions.
類似化合物との比較
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate can be compared with other purine derivatives such as:
Ethyl 2-[6-chloro-2-amino-9H-purin-9-yl]acetate: Similar structure but without the Di-Boc protection.
Ethyl 2-[6-bromo-2-(Di-Boc-amino)-9H-purin-9-yl]acetate: Bromine instead of chlorine.
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-pyrimidin-9-yl]acetate: Pyrimidine ring instead of purine.
The uniqueness of this compound lies in its specific substitution pattern and protecting groups, which can influence its reactivity and applications.
特性
分子式 |
C19H26ClN5O6 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC名 |
ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate |
InChI |
InChI=1S/C19H26ClN5O6/c1-8-29-11(26)9-24-10-21-12-13(20)22-15(23-14(12)24)25(16(27)30-18(2,3)4)17(28)31-19(5,6)7/h10H,8-9H2,1-7H3 |
InChIキー |
WYARDCMDIOYYPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


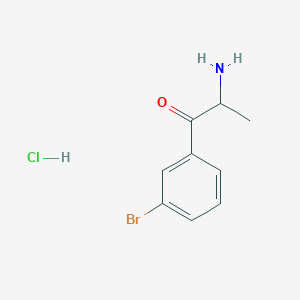
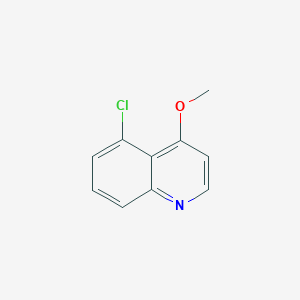
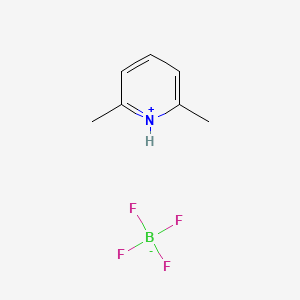
![8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670145.png)
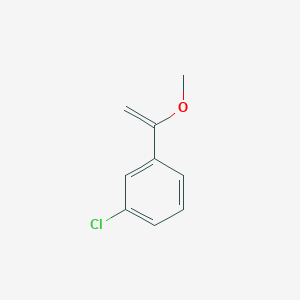
![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)
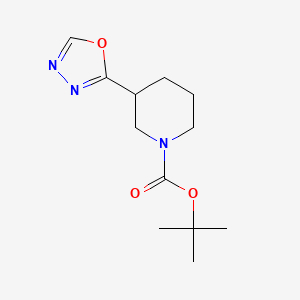
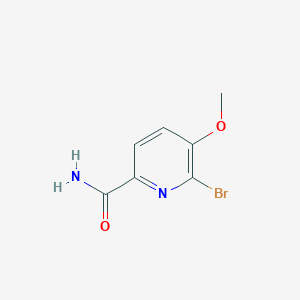
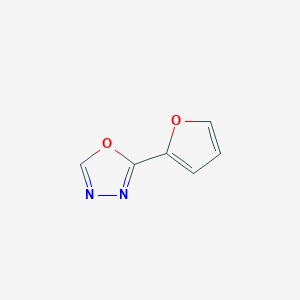
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)

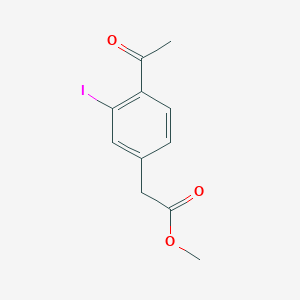
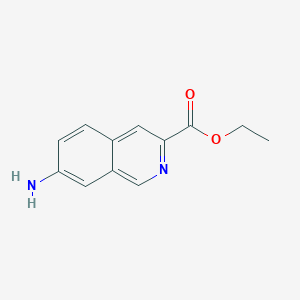
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)
